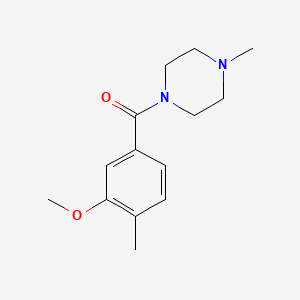
4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is an organic intermediate with a bromobenzyloxy group attached to a difluorobenzene ring . It’s likely used in the synthesis of other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions . For example, 4-hydroxy1benzopyran-2-ones were alkylated with 2-bromobenzyl bromide under phase transfer catalysis condition .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, similar compounds have been used in radical cyclisation reactions .科学研究应用
4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including antibiotics, anti-cancer drugs, and antiviral drugs. 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% has also been used in medicinal chemistry and biochemistry research. It has been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of certain drugs.
作用机制
The mechanism of action of 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% is not well understood. However, it is believed to act as a pro-drug, which means that it is converted into an active form in the body. This active form is then able to interact with certain enzymes and receptors in the body, leading to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% are not well understood. However, it has been shown to have the potential to interact with certain enzymes and receptors in the body, leading to different effects. For example, it has been shown to have the potential to inhibit the activity of certain enzymes, leading to the inhibition of certain biochemical pathways. It has also been shown to have the potential to interact with certain receptors, leading to the activation of certain physiological pathways.
实验室实验的优点和局限性
4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it is colorless, odorless, and water-soluble, making it easy to work with in a laboratory setting. However, there are also some limitations to using 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% in laboratory experiments. For example, its mechanism of action is not well understood, making it difficult to predict its effects. Additionally, it is not very stable and can be easily degraded in certain conditions.
未来方向
There are several potential future directions for the use of 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% in scientific research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, more research could be done to determine the stability and shelf-life of 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97%, as well as its potential toxicity. Other potential directions include exploring its potential use in the synthesis of other drugs, as well as investigating its potential use in the development of new therapeutic agents.
合成方法
The synthesis of 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% is typically achieved through a two-step process. The first step involves the reaction of 2-bromobenzaldehyde with 1,2-difluorobenzene in the presence of a base catalyst. The second step involves the reaction of the resulting intermediate with a Grignard reagent. This yields 4-(2-Bromobenzyloxy)-1,2-difluorobenzene, 97% in a yield of approximately 97%.
安全和危害
属性
IUPAC Name |
4-[(2-bromophenyl)methoxy]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-11-4-2-1-3-9(11)8-17-10-5-6-12(15)13(16)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIVWTHAPXBXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
834884-91-2 |
Source


|
| Record name | 4-((2-BROMOBENZYL)OXY)-1,2-DIFLUOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)


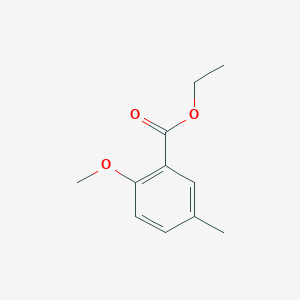
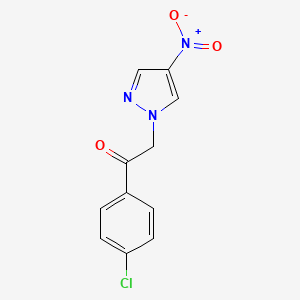
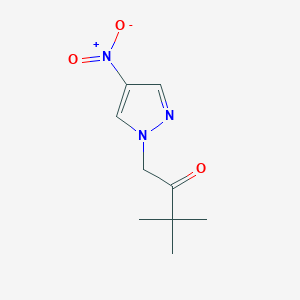
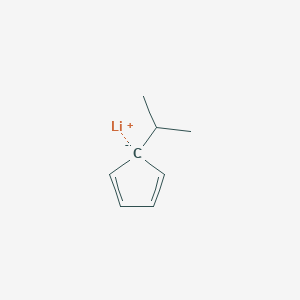


![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
